Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
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Properties
IUPAC Name |
benzyl N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-12-24-18-13-17(10-11-19(18)28-15-22(2,3)20(24)25)23-21(26)27-14-16-8-6-5-7-9-16/h5-11,13H,4,12,14-15H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZRXPRVKMUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.5 g/mol. The compound features a benzoxazepine core structure which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 921864-47-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that optimize conditions such as temperature and solvent to achieve high yields. Specific methods may include the formation of the oxazepine ring followed by carbamate formation through reaction with benzyl isocyanate .
1. Anticholinesterase Activity
Research indicates that compounds with carbamate moieties can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment. The inhibition of BChE can help mitigate cognitive decline associated with this condition . In vitro studies have demonstrated that this compound exhibits a time-dependent inhibition profile against both cholinesterases .
2. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective effects. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis . This property is crucial for developing therapeutic agents targeting neurodegenerative diseases.
3. Cytotoxicity and Safety Profile
Cytotoxicity assessments are essential for evaluating the safety of new compounds. Preliminary studies on this compound indicate moderate cytotoxic effects on cancer cell lines while showing lower toxicity on normal cells . Further studies are necessary to establish a comprehensive safety profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds in the oxazepine class:
- Inhibition Studies : A study synthesized various biscarbamates and evaluated their inhibitory potential against cholinesterases. The results indicated that specific structural modifications could enhance selectivity and potency against BChE .
- Neuroprotective Mechanisms : Research focusing on neuroprotective mechanisms highlighted that compounds with similar structures could reduce oxidative stress markers in neuronal models .
Q & A
Basic: What are the key synthetic steps and critical reaction conditions for preparing this compound?
The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core, followed by introducing the carbamate moiety. Key steps include:
- Core formation : Cyclization of precursors (e.g., amines and carbonyl compounds) under reflux in polar aprotic solvents like DMF or THF .
- Carbamate introduction : Reaction with benzyl chloroformate or similar reagents, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Critical conditions : Temperature control (60–100°C), pH adjustments for optimal nucleophilic substitution, and catalysts like DMAP for carbamate coupling .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Basic: Which analytical methods are essential for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing dimethyl vs. propyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) functional groups .
- Chromatography : HPLC with UV detection monitors purity; retention time compared to standards .
Advanced: How do steric and electronic effects of substituents (e.g., propyl, dimethyl) influence reactivity in downstream modifications?
- Steric effects : The 3,3-dimethyl group hinders electrophilic substitution at adjacent positions, directing reactions to the 7-carbamate site .
- Electronic effects : The 4-oxo group activates the benzoxazepine ring for nucleophilic attack, while the propyl chain modulates solubility in nonpolar solvents .
- Case study : Trifluoromethyl analogs () show enhanced metabolic stability due to electron-withdrawing effects, suggesting similar strategies for optimizing this compound’s bioavailability .
Advanced: What mechanistic insights explain contradictory biological activity data across structural analogs?
- Receptor binding heterogeneity : Molecular docking studies reveal that minor structural variations (e.g., propyl vs. allyl substituents) alter binding affinities to targets like kinase enzymes .
- Metabolic stability : Propyl groups may reduce cytochrome P450-mediated degradation compared to shorter alkyl chains, as seen in analogs () .
- Data reconciliation : Cross-validate activity assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .
Basic: What are the primary research applications of this compound?
- Medicinal chemistry : Scaffold for designing protease inhibitors or GPCR modulators due to its rigid benzoxazepine core .
- Chemical biology : Photoaffinity labeling probe to study protein-ligand interactions, leveraging the carbamate’s reactivity .
- Material science : Template for synthesizing chiral catalysts in asymmetric synthesis .
Advanced: How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?
- Kinetic control : Lower reaction temperatures (0–25°C) suppress side reactions like over-alkylation .
- Solvent optimization : Use DCM/water biphasic systems to improve carbamate coupling efficiency () .
- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time, reducing purification steps .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Assess membrane permeability via logP calculations (experimental logP ~2.8) .
- ADMET prediction : Tools like SwissADME estimate metabolic susceptibility (e.g., CYP3A4 substrate likelihood) .
- Docking studies : AutoDock Vina models interactions with efflux transporters (e.g., P-glycoprotein) to predict resistance .
Basic: How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposes above 150°C; store at –20°C under argon .
- Light sensitivity : Benzyl carbamates are prone to photodegradation; use amber vials for long-term storage .
- Hydrolytic susceptibility : Susceptible to base-mediated hydrolysis; pH-neutral buffers recommended for biological assays .
Advanced: What strategies resolve crystallinity challenges for X-ray diffraction analysis?
- Co-crystallization : Use chiral auxiliaries (e.g., tartaric acid) to induce crystal formation .
- Polymorph screening : High-throughput crystallization trials with solvents of varying polarity (e.g., ethanol/hexane mixtures) .
- Synchrotron radiation : Enhances diffraction resolution for low-crystallinity samples .
Advanced: How can structural modifications enhance selectivity in target engagement?
- Bioisosteric replacement : Substitute the benzyl group with pyridyl analogs to improve hydrogen-bonding interactions ( ) .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .
- Stereochemical tuning : Introduce chiral centers at the 5-propyl position to exploit enantioselective binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
